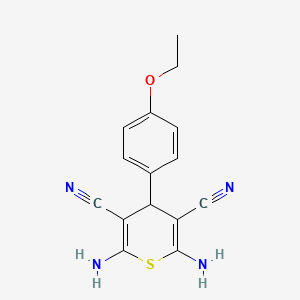

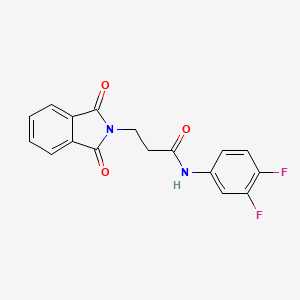

![molecular formula C14H10BrN3O2 B5524421 4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)

4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves complex reactions that often require catalysts like palladium to facilitate cascade reactions. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones from 2-(2-bromophenyl)imidazo[1,2-a]pyridines showcases the intricate steps involved, including C-H bond activation and CO insertion (Zhang, Fan, & Zhang, 2016).

Molecular Structure Analysis

The molecular structure of compounds within this category often features complex fused rings and heterocyclic systems. Studies involving single-crystal X-ray diffraction and spectroscopic methods, such as FT-IR, are crucial for determining the precise structure. For example, the characterization of novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) through spectral data and theoretical calculations highlights the importance of these methods (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Chemical reactions involving 4-{5-[(4-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine derivatives are varied, ranging from ring closures to nucleophilic attacks. The reactivity of such compounds can be influenced significantly by their molecular structure, as seen in the formation of 1,3,4-oxadiazoles and pyridines through specific synthetic pathways. Reactivity descriptors and bond analysis, such as those conducted using natural bond orbital (NBO) analysis, provide insight into the chemical behavior of these molecules (Eshimbetov, Tojiyev, & Zi̇yaev, 2017).

科学的研究の応用

Synthesis and Characterization

Novel Derivatives and Their Properties : Research into 1,3,4-oxadiazole derivatives, such as the one mentioned, has shown significant interest due to their diverse applications. For instance, studies on 1,3,4-Oxadiazolecopper(II) derivatives derived from thiosemicarbazone complexes highlight the synthesis of complex compounds with potential for varied applications, including magnetic and structural properties (Gómez-Saiz et al., 2003).

Antimicrobial Activities : Compounds incorporating 1,2,4-oxadiazol-3-yl structures have been evaluated for their antimicrobial activities. For example, synthesis and microbiological evaluation of new Naphthalene-1,4-diones with oxadiazole fragments showed potential antibacterial and antifungal activities, indicating their relevance in developing new antimicrobial agents (Voskienė et al., 2012).

Material Science and Catalysis

- Corrosion Inhibition : Aryl pyrazolo pyridines, which share a structural similarity with the compound , have been studied for their corrosion inhibition properties on metals in acidic environments. This application is crucial for protecting industrial machinery and infrastructure from corrosion-related damage (Sudheer & Quraishi, 2015).

特性

IUPAC Name |

5-[(4-bromophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2/c15-11-1-3-12(4-2-11)19-9-13-17-14(18-20-13)10-5-7-16-8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOUCPNNCCULIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NC(=NO2)C3=CC=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4-dimethyl-8-propyl-4,5-dihydroisoxazolo[5,4-e][1,2]benzisoxazol-3-ol](/img/structure/B5524338.png)

![[(2-chlorobenzoyl)amino]methyl 4-chlorobenzoate](/img/structure/B5524345.png)

![5-(2-thienylmethylene)-3-[(2-thienylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524355.png)

![2-(1-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5524363.png)

![2-chloro-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5524380.png)

![2,4-dichloro-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B5524412.png)

![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)